molecular formula C6H4ClN3S B1308478 5-Chlorothiazolo[5,4-b]pyridin-2-amine CAS No. 31784-71-1

5-Chlorothiazolo[5,4-b]pyridin-2-amine

Cat. No. B1308478
CAS RN: 31784-71-1
M. Wt: 185.64 g/mol
InChI Key: WCCLUBJCLSIZOC-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

Potassium thiocyanate (16.0 g, 165 mmol) and 6-chloropyridine-3-amine (2.6 g, 20.2 mmol) were dissolved in acetic acid (52 mL). To the solution was added dropwise a solution of bromine (3.2 mL, 62.5 mmol) in acetic acid (12 mL) under cooling in a water bath, and the mixture was stirred for 2 hr. The mixture was allowed to warm to room temperature and stirred for 10 hr, and water (30 mL) was added. The reaction mixture was filtered at 85° C., and the insoluble material was suspended in acetic acid (50 mL) and filtered. The obtained filtrate was neutralized with aqueous ammonia solution, and the precipitated solid was collected by filtration and recrystallized from methanol to give the title compound (2.0 g, 54%) as white crystals.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[Cl:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.BrBr.O>C(O)(=O)C>[Cl:5][C:6]1[N:11]=[C:10]2[S:1][C:2]([NH2:3])=[N:12][C:9]2=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in a water bath
STIRRING
Type
STIRRING
Details
stirred for 10 hr
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered at 85° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)SC(=N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.